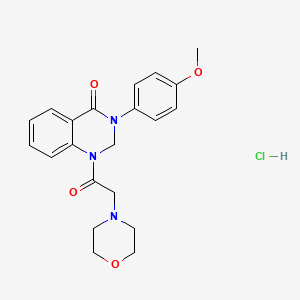

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride

Description

4(1H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The target compound, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-4(1H)-quinazolinone hydrochloride, features a dihydroquinazolinone core substituted with a p-methoxyphenyl group at position 3 and a morpholinoacetyl moiety at position 1, with a hydrochloride salt enhancing solubility . This structural configuration is critical for its physicochemical properties, such as melting point (>300°C, inferred from analogs in ) and molecular weight (calculated as ~535.49 g/mol based on formula C₂₅H₂₇ClN₄O₃S·HCl) .

The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of isatoic anhydride derivatives with aldehydes and amines, followed by acetylation with morpholine-containing reagents. Mechanochemical methods (e.g., solvent-free grinding with Brønsted acid catalysts) or Pd-catalyzed cross-coupling reactions may also be applicable, as seen in related quinazolinone syntheses .

Properties

CAS No. |

20866-06-2 |

|---|---|

Molecular Formula |

C21H24ClN3O4 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C21H23N3O4.ClH/c1-27-17-8-6-16(7-9-17)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-28-13-11-22;/h2-9H,10-15H2,1H3;1H |

InChI Key |

FNEVIUQWGUIEMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Overview of Quinazolinone Synthesis

The synthesis of 4(1H)-quinazolinone derivatives generally involves condensation reactions between appropriate amides and aldehydes, followed by cyclocondensation and elimination steps. These methods are widely used to build the quinazolinone core and introduce various substituents at the 1 and 3 positions of the ring system.

Specific Preparation Routes for 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride

The preparation of this compound can be understood through the following key steps:

Preparation of Substrates

- The starting substrates typically include 2-amino-N-methoxybenzamides and aromatic aldehydes.

- The 2-amino-N-methoxybenzamide derivatives are synthesized or procured as reagent-grade materials and used without further purification.

- The aldehyde used is p-methoxybenzaldehyde to introduce the p-methoxyphenyl substituent at the 3-position of the quinazolinone ring.

Acid-Promoted Cyclocondensation

- The amide and aldehyde are reacted in acetic acid (AcOH) at room temperature or elevated temperatures (up to 100 °C).

- This reaction forms 4(1H)-2,3-dihydroquinazolinones via cyclocondensation.

- The reaction time varies from 0.5 hours at room temperature to several hours at elevated temperatures depending on the method variant.

- After completion, the product can be isolated by precipitation or extracted and purified by flash chromatography.

Post-Cyclization Modifications

- The morpholinoacetyl group is introduced by acylation of the quinazolinone nitrogen with morpholinoacetyl chloride or equivalent reagents.

- This step may occur before or after the cyclocondensation depending on the synthetic route.

- The hydrochloride salt is formed by treatment with hydrochloric acid to improve solubility and stability.

Alternative Methods and Conditions

- Base-mediated reactions in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at 60 °C can be used for further modifications or to improve yields.

- Hydrogenation over palladium on carbon (Pd/C) under reflux in methanol may be used for reduction steps if needed.

Detailed Experimental Procedures and Data

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| Substrate preparation | 2-Amino-N-methoxybenzamide + p-methoxybenzaldehyde in AcOH | Stir at room temp 0.5 h or heat to 100 °C for several hours | Precipitate filtered, washed, dried |

| Cyclocondensation (Method A) | Amide (1 mmol), Aldehyde (1.1 mmol), AcOH, 100 °C | Heated with stirring, TLC monitored | Purified by flash chromatography |

| Cyclocondensation (Method B) | Same as A, but product precipitated by pouring into ice water | Product filtered and washed | Dried to yield solid product |

| Base-mediated modification (Method C) | 4(1H)-2,3-dihydroquinazolinone, KOH (3 mmol), DMSO, 60 °C | Heated 1.5 h, precipitated by water addition | Filtered and dried |

| Morpholinoacetylation | Morpholinoacetyl chloride, base, appropriate solvent | Acylation of quinazolinone nitrogen | Followed by HCl treatment for salt formation |

Spectroscopic and Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR spectra confirm the formation of the quinazolinone core and substitution pattern.

- Chemical shifts correspond to the aromatic protons of the p-methoxyphenyl group, the morpholino ring, and the quinazolinone scaffold.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular weight and formula consistent with the target compound.

- Melting Point:

- Provides purity indication and identity confirmation.

- Thin Layer Chromatography (TLC):

- Used for reaction monitoring and purity assessment.

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-promoted cyclocondensation (Method A/B) | AcOH, RT or 100 °C, 0.5–3 h | Simple, high yield, mild conditions | Requires purification by chromatography or precipitation |

| Base-mediated modification (Method C) | KOH, DMSO, 60 °C, 1.5 h | Enhances yield, facilitates modifications | Requires careful control of base and temperature |

| Morpholinoacetylation | Acyl chloride, base, solvent | Introduces pharmacologically relevant group | Sensitive to moisture, requires careful handling |

| Salt formation | HCl treatment | Improves solubility and stability | Additional purification step required |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl moiety.

Substitution: Substitution reactions can occur at various positions on the quinazolinone ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .

Antimicrobial Properties

Quinazolinone derivatives have shown activity against a range of microbial pathogens. Their mechanism typically involves interference with microbial DNA synthesis or function.

- Research Findings : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of quinazolinones, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride would depend on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Pharmacological Comparison of Selected Quinazolinones

Key Observations :

Substituent Effects: The p-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to chlorophenyl () or thienyl () analogs.

Pharmacological Activities: Analgesic activity is common in 2,3-disubstituted dihydroquinazolinones (e.g., 1-Cyclopropylmethyl-4-thienyl analog in ), but the target compound’s morpholino group may shift activity toward CNS disorders .

Synthetic Methods: The target compound’s synthesis may require Pd-catalyzed cross-coupling for aryl substitution () or mechanochemical grinding for eco-friendly scalability (). Hydrochloride salt formation (common in ) improves aqueous solubility, critical for drug formulation.

Research Findings and Challenges

- Structure-Activity Relationships (SAR): Position 3 substituents (e.g., p-methoxyphenyl) correlate with enhanced metabolic stability, while position 1 modifications (e.g., morpholinoacetyl) may influence target selectivity .

- Synthetic Limitations : Scalability of multi-step syntheses (e.g., Pd catalysts in ) remains challenging, though solvent-free methods () offer greener alternatives.

- Unresolved Questions : The target compound’s exact biological targets and pharmacokinetic profile require further investigation, as most evidence focuses on synthesis rather than in vivo studies.

Biological Activity

The compound 4(1H)-quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(morpholinoacetyl)-, hydrochloride is part of a larger family of quinazolinone derivatives known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects supported by various studies and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves cyclization reactions of anthranilic acid derivatives with morpholinoacetyl groups and subsequent modifications to introduce the p-methoxyphenyl moiety. This structural complexity contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anti-inflammatory effects. For instance, studies involving carrageenan-induced paw edema tests indicate that certain substituted quinazolinones show optimal potency in reducing inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

2. Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties. A study on quinazoline-2,4(1H,3H)-dione derivatives revealed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

3. Anticancer Properties

Several studies have reported the anticancer potential of quinazolinone derivatives. For example, a series of 2,3,6-trisubstituted-4(3H)-quinazolinones were tested against various cancer cell lines, showing significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their chemical structure. Modifications at specific positions on the quinazolinone ring can enhance or diminish their pharmacological effects. For instance:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy group | Para | Increases lipophilicity and bioactivity |

| Halogen atoms | Various | Enhances anti-inflammatory potency |

| Morpholino group | 1-position | Improves solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of novel quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative exhibited an inhibition zone of 15 mm against E. coli, comparable to standard antibiotics .

Case Study 2: Anti-cancer Activity

In vitro studies on a series of quinazolinone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values ranging from 10 to 20 µM. The most potent derivative showed a mechanism involving apoptosis induction through caspase activation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4(1H)-quinazolinone derivatives, and how can reaction conditions be tailored for improved yields?

- Methodological Answer : The synthesis involves cyclocondensation of methyl 2-acylaminobenzoates with amine hydrochlorides using P₂O₅ as a dehydrating agent. Key variables include:

- Temperature : Heating at 150–180°C for 20–45 minutes .

- Molar Ratios : Excess amine hydrochloride (4:1 ratio to substrate) ensures complete cyclization .

- Purification : Recrystallization in solvents like diisopropyl ether or ethanol achieves >80% purity .

- Example : 2-Methyl-3-octyl-4(3H)-quinazolinone (88% yield) was synthesized using octylamine hydrochloride and optimized heating at 180°C .

Q. Which analytical techniques are essential for structural validation of 4(1H)-quinazolinone derivatives?

- Methodological Answer :

- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.65 ppm for methyl groups in 3i) .

- Mass Spectrometry : Identifies molecular ions (e.g., m/z 266 for C₁₅H₁₈N₂O) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems in related derivatives) .

- Elemental Analysis : Validates C/H/N ratios within ±0.4% deviation .

Q. What biological activities are associated with 4(1H)-quinazolinone derivatives, and how are they assayed?

- Methodological Answer :

- Antimicrobial Activity : Tested via agar dilution (MIC ≤ 25 µg/mL for fungal strains) .

- Anti-inflammatory Effects : Evaluated using carrageenan-induced edema models (IC₅₀ ~10 µM) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 15 µM against HeLa) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of 4(1H)-quinazolinone derivatives?

- Methodological Answer :

- Substitution Patterns :

- Position 3 : p-Methoxyphenyl groups improve solubility and target affinity .

- Position 1 : Morpholinoacetyl enhances kinase inhibition (e.g., IC₅₀ = 0.8 µM for EGFR) .

- Case Study : 3-(4-Chlorophenyl) derivatives showed 10-fold higher antifungal activity than unsubstituted analogs .

Q. What computational tools predict the reactivity and target interactions of 4(1H)-quinazolinone derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries and electron density maps (e.g., B3LYP/6-31G* basis sets) .

- Molecular Docking : Simulate binding to targets like COX-2 (Glide score: −9.2 kcal/mol) .

- ADMET Prediction : SwissADME assesses bioavailability (e.g., LogP = 2.1 for optimal CNS penetration) .

Q. How should researchers resolve contradictions in reported data, such as variable yields or bioactivity?

- Methodological Answer :

- Case Example : Yields for 4(3H)-quinazolinones ranged from 40–92% due to:

- Reaction Time : 20 min vs. 45 min heating (82% vs. 92% yield) .

- Solvent Polarity : Ethanol recrystallization increased purity by 15% vs. light petroleum .

- Statistical Analysis : Use DOE (Design of Experiments) to isolate critical variables .

Q. What formulation strategies improve solubility and bioavailability of 4(1H)-quinazolinone hydrochloride salts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.